REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH3:7][O:8][C:9](=[O:18])[C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[C:12]([OH:17])[CH:11]=1.[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CC(C)=O>[CH3:7][O:8][C:9](=[O:18])[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[C:12]([O:17][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:11]=1 |f:0.1.2|
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Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)O)O)=O
|
Name
|
|
Quantity
|
5.37 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 12 hrs
|
Duration
|
12 h
|
Type
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CUSTOM
|
Details
|
After the removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate (150 ml) and water (50 ml)
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with water (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.36 g | |
YIELD: PERCENTYIELD | 86.6% | |
YIELD: CALCULATEDPERCENTYIELD | 122.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |